Indocillin sodium
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Overview
Description
Indocillin sodium is a synthetic compound known for its diverse applications in various scientific fields. It is primarily recognized for its role in pharmaceutical research and development due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indocillin sodium typically involves a multi-step process. The initial step often includes the reaction of a suitable precursor with sodium hydroxide under controlled conditions. This is followed by a series of purification steps to obtain the final product in its pure form.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness. The use of automated systems and stringent quality control measures are integral to the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Indocillin sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Indocillin sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the manufacture of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of indocillin sodium involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. This mechanism underlies its potential anti-inflammatory effects.
Comparison with Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug with similar enzyme inhibitory properties.
Diclofenac: Another anti-inflammatory agent with comparable mechanisms of action.
Sulindac: Shares structural similarities and therapeutic applications with indocillin sodium.
Uniqueness: this compound stands out due to its specific chemical structure, which confers unique reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research make it a valuable compound in various fields.
Properties
CAS No. |
196309-78-1 |
---|---|
Molecular Formula |
C27H25ClN3NaO6S |
Molecular Weight |
578.0 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C27H26ClN3O6S.Na/c1-13-17(12-20(32)29-21-24(34)31-22(26(35)36)27(2,3)38-25(21)31)18-11-16(37-4)9-10-19(18)30(13)23(33)14-5-7-15(28)8-6-14;/h5-11,21-22,25H,12H2,1-4H3,(H,29,32)(H,35,36);/q;+1/p-1/t21-,22+,25-;/m1./s1 |
InChI Key |
MDATUXJELWDAGV-ZBXLSASTSA-M |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@H]4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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